N-isobutyryl-N'-[3-(trifluoromethyl)phenyl]thiourea
Description
N-Isobutyryl-N'-[3-(trifluoromethyl)phenyl]thiourea is a disubstituted thiourea derivative characterized by an isobutyryl group (CH(CH₃)₂CO-) and a 3-(trifluoromethyl)phenyl substituent. Thioureas of this class are known for their versatility in medicinal chemistry and materials science, particularly due to their hydrogen-bonding capabilities, structural rigidity, and electronic effects imparted by substituents like trifluoromethyl groups.
Properties
IUPAC Name |
2-methyl-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2OS/c1-7(2)10(18)17-11(19)16-9-5-3-4-8(6-9)12(13,14)15/h3-7H,1-2H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJRFRBKMCGEQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(=S)NC1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyryl-N’-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of isobutyryl chloride with 3-(trifluoromethyl)aniline in the presence of a base, followed by the addition of thiourea. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of N-isobutyryl-N’-[3-(trifluoromethyl)phenyl]thiourea may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-isobutyryl-N’-[3-(trifluoromethyl)phenyl]thiourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group into corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of products depending on the nucleophile involved .
Scientific Research Applications
Organic Chemistry
N-isobutyryl-N'-[3-(trifluoromethyl)phenyl]thiourea serves as an effective organocatalyst in numerous organic transformations. Its ability to form strong hydrogen bonds allows it to stabilize transition states, enhancing reaction rates and selectivity .
Key Reactions:
- Catalysis: It promotes reactions such as Michael additions and aldol reactions, demonstrating significant efficiency compared to traditional catalysts.
- Hydrogen Bonding: The compound's capacity for hydrogen bonding facilitates the activation of substrates, crucial for various organic syntheses .
| Reaction Type | Example Reaction | Efficiency Improvement |
|---|---|---|
| Michael Addition | Reaction of enones with nucleophiles | Increased yield by 30% |
| Aldol Reaction | Condensation of aldehydes | Selectivity improved |
Research indicates that this compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains.
- Antimicrobial Activity: Studies have shown that derivatives of this compound can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) as low as 2 µg/mL .
- Anticancer Potential: Preliminary findings suggest moderate antitumor activity against cell lines such as SW480 and PC3, with non-toxic effects on normal cells .
Case Study: Antimicrobial Efficacy
A study demonstrated that a copper(II) complex derived from this compound exhibited superior antimicrobial activity against various strains of bacteria, outperforming conventional antibiotics like isoniazid .
| Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|
| MRSA | 2 | Stronger than isoniazid |
| S. epidermidis | 4 | Comparable efficacy |
Industrial Applications
In industrial settings, this compound is utilized in the production of polymers and other materials due to its unique chemical properties. Its role as a ligand in coordination chemistry allows for the formation of stable complexes with metal ions, which are essential in various catalytic processes .
Mechanism of Action
The mechanism by which N-isobutyryl-N’-[3-(trifluoromethyl)phenyl]thiourea exerts its effects involves its ability to form strong hydrogen bonds with various molecular targets. This interaction can stabilize transition states in chemical reactions, making it an effective catalyst. In biological systems, the compound may interact with specific proteins or enzymes, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Comparison
Thiourea derivatives share a common core (NH–CS–NH) but differ in substituents, which dictate their properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Effects : The trifluoromethyl (CF₃) group enhances stability and acidity of the thiourea NH protons, facilitating hydrogen bonding .
- Steric Effects : Branched isobutyryl and bulky benzoyl groups influence molecular packing and solubility .
- Conjugation : Aromatic acyl groups (e.g., benzoyl) allow π-π stacking, whereas aliphatic acyl groups (e.g., isobutyryl) reduce crystallinity .
Yield Trends :
Physicochemical Properties
- Melting Points : Correlate with crystallinity. Chlorobenzoyl derivatives exhibit higher m.p. (156–157°C) due to Cl···S interactions , while simpler thioureas (e.g., ) melt at 103–106°C.
- Hydrogen Bonding : Intramolecular N–H⋯O/S bonds stabilize thione tautomers, as seen in crystal structures .
- Solubility : CF₃ groups enhance lipophilicity, making analogs soluble in organic solvents (THF, chloroform) .
Biological Activity
N-isobutyryl-N'-[3-(trifluoromethyl)phenyl]thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article explores the compound's synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a thiourea backbone with an isobutyryl group and a trifluoromethyl-substituted phenyl ring. Its molecular formula is , with a molecular weight of approximately 284.29 g/mol. The compound's structural characteristics facilitate strong hydrogen bonding interactions, crucial for its catalytic and biological activities .
Synthesis
The synthesis of this compound typically involves a multi-step process that requires careful control of reaction conditions, including temperature and pH. Common methods include:
- Reagents : Isobutyric anhydride and 3-(trifluoromethyl)aniline are often used.
- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity .
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens. Notably:
- Inhibition of Methicillin-Resistant Staphylococcus aureus (MRSA) : The compound has shown effectiveness against MRSA strains with a minimum inhibitory concentration (MIC) ranging from 0.5 to 2 µg/mL .
- Activity Against Mycobacteria : It has been reported to inhibit mycobacteria isolated from tuberculosis patients more effectively than the standard drug isoniazid .
Anticancer Activity
Research indicates that this compound exhibits moderate antitumor activity against several cancer cell lines, including SW480 (colon cancer), SW620 (colon cancer), and PC3 (prostate cancer). Importantly, it shows low toxicity towards normal cells, indicating its potential as a therapeutic agent .
The biological effects of this compound are primarily attributed to its ability to form strong hydrogen bonds with various molecular targets. This interaction can stabilize transition states in chemical reactions, enhancing catalytic efficiency. In biological systems, it may influence the activity of specific proteins or enzymes, leading to antimicrobial or anticancer effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of thiourea derivatives similar to this compound:
- Copper(II) Complexes : Research has shown that copper(II) complexes derived from thioureas exhibit higher antimicrobial activity than their parent ligands. For instance, a study found that a copper(II) complex of a related thiourea was effective against 19 strains of methicillin-resistant Staphylococcus .
- Enzyme Inhibition Studies : Molecular docking studies revealed that thiourea derivatives can act as selective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases .
Data Summary
| Property/Activity | Value/Observation |
|---|---|
| Molecular Weight | 284.29 g/mol |
| Antimicrobial Activity | Effective against MRSA (MIC = 0.5–2 µg/mL) |
| Anticancer Activity | Moderate against SW480, SW620, PC3 |
| Toxicity | Low toxicity towards normal cells |
| Mechanism | Strong hydrogen bonding with molecular targets |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-isobutyryl-N'-[3-(trifluoromethyl)phenyl]thiourea?
Methodological Answer: The compound is typically synthesized via a one-step nucleophilic addition-elimination reaction. A common approach involves reacting 3-(trifluoromethyl)aniline with isobutyryl isothiocyanate in tetrahydrofuran (THF) under reflux (60–70°C) for 1–2 hours, with triethylamine as a base to scavenge HCl. Yields range from 83% to 94% after purification by recrystallization or column chromatography .
Q. Table 1: Comparison of Reaction Conditions
| Solvent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| THF | Reflux | 1–2 | 83–92 | |
| THF | Reflux | 1 | 94 |
Q. Which spectroscopic techniques are most effective for characterizing this thiourea derivative?
Methodological Answer: Key techniques include:
- 1H/13C NMR : To confirm substituent connectivity and purity. The thiourea NH protons typically resonate at δ 9–11 ppm, while the trifluoromethyl group appears as a singlet in 19F NMR .
- IR Spectroscopy : The thiocarbonyl (C=S) stretch is observed at ~1250–1300 cm⁻¹, and N–H stretches at ~3200–3374 cm⁻¹ .
- Elemental Analysis : Used to validate molecular formula (e.g., C, H, N, S content) .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
Methodological Answer:
- Antimicrobial Assays : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .
- Plant Growth Studies : Evaluate gibberellin-like activity by measuring hypocotyl elongation in Arabidopsis thaliana mutants (e.g., ga1-1) at 0.1–10 μM concentrations .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this thiourea derivative?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELX software (e.g., SHELXL) to model disorder in flexible groups (e.g., trifluoromethyl rotamers) .
- Key Metrics : Analyze intramolecular hydrogen bonds (e.g., N–H⋯S, N–H⋯O) and planarity of the thiourea core (torsion angles <5°) .
Q. What computational methods are suitable for studying electronic properties and reaction mechanisms?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
-
Substituent Variation : Modify the isobutyryl or trifluoromethylphenyl groups to assess effects on bioactivity. For example, bromine substitution on the phenyl ring enhances gibberellin-like activity .
-
Table 2: SAR Trends in Analogous Thioureas
Substituent Bioactivity Enhancement Reference 3-Bromophenethyl Hypocotyl elongation 4-Chloro-3-nitrophenyl Antistaphylococcal
Q. How should researchers address contradictions in synthetic or analytical data?
Methodological Answer:
Q. What mechanistic insights can be gained from studying thiourea catalysts?
Methodological Answer:
- Catalytic Screening : Test in reactions like the Henry (nitroaldol) reaction. Monitor enantioselectivity via chiral HPLC and propose transition states using DFT .
- Kinetic Studies : Determine turnover frequency (TOF) and activation energy (Ea) via Eyring plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
